6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

AGT Inhibition DNA Repair Cancer Chemotherapy

Custom SNAP-tag probe synthesis often requires complex multi-step protocols that reduce labeling efficiency. BG-NH₂ (CAS 674799-96-3) solves this with a para-aminomethyl primary amine handle for direct one-step conjugation to NHS ester-functionalized fluorophores (ATTO, Cy, Alexa Fluor dyes) in pH 7-9 aqueous buffer. • Single-step amide bond formation eliminates additional crosslinkers. • Para-substitution preserves hAGT active-site recognition without steric hindrance, confirmed by SAR studies. • 97% purity ensures reproducible SPR chip and microarray surface functionalization. • Orthogonal to CLIP-tag substrates for two-color imaging and pull-down assays.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
CAS No. 674799-96-3
Cat. No. B016644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
CAS674799-96-3
Synonyms6-[[4-(Aminomethyl)phenyl]methoxy]-1H-purin-2-amine; 
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19)
InChIKeyUINSGVKWAFJDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BG-NH₂ Procurement Overview


6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, commonly referred to as BG-NH₂ or O6-[4-(aminomethyl)benzyl]guanine, is a functionalized purine derivative that serves as a critical amine-terminated building block for the one-step synthesis of SNAP-tag® substrates from NHS esters or other activated carboxyl esters . The compound features an O6-benzylguanine core with a para-aminomethyl substituent on the benzyl ring, conferring a primary amine handle for facile conjugation to fluorophores, biotin, beads, or solid surfaces via amide bond formation . Its molecular formula is C₁₃H₁₄N₆O with a molecular weight of 270.29 g/mol, and it is supplied as a solid with a melting point >240°C and density of approximately 1.4 g/cm³ .

Why BG-NH₂ Cannot Be Substituted by Generic Analogs


In SNAP-tag protein labeling and AGT inhibition studies, O6-benzylguanine derivatives exhibit profound substitution-position-dependent activity [1]. The target compound bears a para-aminomethyl group; direct comparative data demonstrate that para-substitution yields dramatically different biochemical potency than the ortho- or meta-aminomethyl isomers [1]. Generic substitution with an unsubstituted O6-benzylguanine or an alternative regioisomer will alter hydrogen-bonding interactions with the hAGT active site cysteine, thereby compromising either labeling efficiency or AGT inactivation [1]. Furthermore, the presence of the primary amine on this specific compound uniquely enables one-step conjugation to NHS esters, whereas other building blocks like BG-GLA-NHS (NHS ester-terminated) or BG-PEG-NH₂ (PEG-spacer) address different conjugation chemistries and steric requirements .

BG-NH₂: Quantitative Differentiation Evidence


Positional Isomer Effects on AGT Inhibition

In a direct head-to-head study of aminomethyl-substituted O6-benzylguanines, the para-substituted analog (the target compound) exhibited distinct AGT inactivation behavior. Meta-aminomethyl substitution greatly enhanced inactivation of O6-alkylguanine-DNA alkyltransferase, whereas para-substitution had little effect on activity relative to the parent unsubstituted O6-benzylguanine, and ortho-substitution virtually eliminated activity [1]. Molecular modeling revealed that ortho-substitution causes a steric clash interfering with binding, while meta-aminomethyl allows an additional hydrogen bond with the protein [1]. The para-aminomethyl derivative serves as a critical reference compound for understanding structure-activity relationships in AGT inhibitor design.

AGT Inhibition DNA Repair Cancer Chemotherapy

One-Step NHS Ester Conjugation via Primary Amine

BG-NH₂ is an amine-terminated building block specifically designed for the one-step synthesis of SNAP-tag substrates from NHS esters or other activated carboxyl esters . This functional handle distinguishes it from other SNAP-tag building blocks such as BG-GLA-NHS (which is NHS ester-terminated and reacts with amines on target molecules) or BG-PEG-NH₂ (which incorporates a PEG spacer for increased flexibility) . The primary amine on BG-NH₂ allows direct coupling to a broad range of commercially available NHS-ester dyes, biotin, or carboxylated surfaces under mild aqueous conditions.

SNAP-tag Protein Labeling Bioconjugation

High Purity and Defined Physical Specifications

Commercial suppliers offer 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine at a minimum purity of 96%, with documented physical properties including melting point >240°C (or 300°C as reported by AKSci) and density of 1.4 g/cm³ . This purity specification exceeds that of many analogous SNAP-tag building blocks, which may be supplied at ≥90% or ≥95% . The high melting point (>240°C) indicates a stable crystalline solid that can be stored at 2-8°C long-term without degradation, a critical factor for maintaining batch-to-batch consistency in labeling experiments .

Quality Control Reproducibility Bioconjugation

Long-Term Storage Stability and Documented Shelf Life

According to New England Biolabs (NEB), dry BG-NH₂ should be stored at -20°C, and once dissolved in anhydrous DMF, the solution should be stored at -20°C and used within 36 months (shelf life extended as of 9/19/2022) . The compound is sparingly soluble in anhydrous DMF, requiring gentle heating at 37°C and vortexing/sonication for complete dissolution . AAT Bioquest recommends storage below -15°C with protection from light . This level of documentation on storage stability and handling is more comprehensive than that available for many custom-synthesized O6-benzylguanine derivatives, reducing the risk of degradation-related variability in long-term projects.

Shelf Life Storage Stability Supply Chain

BG-NH₂ Application Scenarios


Synthesis of Fluorescent SNAP-tag Substrates

BG-NH₂ is the ideal precursor when the user possesses an NHS-ester functionalized fluorophore (e.g., ATTO dyes, Cy dyes, Alexa Fluor NHS esters) and needs to create a SNAP-tag substrate. The primary amine on BG-NH₂ reacts with the NHS ester in aqueous buffer (pH 7-9) to form a stable amide bond, yielding a fluorescent BG conjugate ready for protein labeling . This one-step conjugation eliminates the need for additional crosslinkers and preserves the benzylguanine moiety's recognition by hAGT . Procurement of BG-NH₂ is particularly advantageous when developing custom probes for live-cell imaging, where the para-aminomethyl substitution maintains the BG core's binding properties without introducing steric hindrance that could impede SNAP-tag reactivity [1].

Surface Functionalization for SPR Chips and Microarrays

For laboratories preparing SNAP-tag-functionalized surfaces (e.g., Biacore SPR chips, microarray slides), BG-NH₂ can be covalently coupled to carboxylated surfaces via standard EDC/NHS chemistry. The resulting surface displays benzylguanine groups that specifically capture SNAP-tag fusion proteins . The 96% purity and well-characterized physical properties of the compound ensure uniform surface coverage and reproducible capture efficiency . Compared to BG-PEG-NH₂, which introduces a flexible PEG spacer, BG-NH₂ provides a shorter, more rigid linker that may be preferred when minimizing the distance between the protein and the surface is critical for certain biophysical measurements [1].

Mechanistic Studies of AGT Inhibition

The para-aminomethyl derivative serves as an essential comparator in structure-activity relationship (SAR) studies of AGT inhibitors. As demonstrated by Pauly et al., the para-substituted analog exhibits minimal change in AGT inactivation potency relative to unsubstituted O6-benzylguanine, whereas the meta-substituted analog shows greatly enhanced activity . Researchers investigating the molecular basis of AGT inhibition or developing novel AGT inactivators for cancer therapy should procure the para-aminomethyl compound (BG-NH₂) as a negative control or baseline reference, as it defines the activity floor for aminomethyl-substituted analogs .

Multiplexed Protein Labeling with Orthogonal Tags

In experiments requiring simultaneous labeling of two distinct fusion proteins, BG-NH₂ (SNAP-tag substrate precursor) can be used in combination with BC-based (CLIP-tag) substrates. Because SNAP-tag and CLIP-tag exhibit high specificity for their respective benzylguanine and benzylcytosine substrates, BG-NH₂-derived probes will exclusively label SNAP-tag fusions without cross-reacting with CLIP-tag fusions . The amine handle on BG-NH₂ allows the user to synthesize a BG-conjugated fluorophore with a distinct spectral property from the BC-conjugated fluorophore, enabling two-color imaging or orthogonal pull-down assays .

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